This compound is classified as a piperidinone, which is a derivative of piperidine featuring a ketone functional group at the 4-position. It is often utilized in pharmaceutical research and development due to its structural similarity to known analgesics, such as fentanyl and its analogs. The molecular formula for 1-(1-Phenylethyl)piperidin-4-one is , with a molecular weight of approximately 280.41 g/mol .
The synthesis of 1-(1-Phenylethyl)piperidin-4-one can be achieved through various methods, primarily involving alkylation reactions and condensation processes. One common approach utilizes D-phenylglycinol and δ-valerolactone as starting materials. The synthesis involves several key steps:
This method has shown high yields (up to 91%) and is considered efficient for large-scale production .
The molecular structure of 1-(1-Phenylethyl)piperidin-4-one features a piperidine ring with a phenethyl group attached at the nitrogen atom and a ketone functional group at the 4-position. The structure can be represented using SMILES notation as C(Cc1ccccc1)N2CCC(CC2)Nc3ccccc3
.
The compound's stereochemistry plays a crucial role in its biological activity, making enantiomeric purity an important consideration in its synthesis .
1-(1-Phenylethyl)piperidin-4-one participates in various chemical reactions, notably:
These reactions are significant for modifying the compound's properties and enhancing its therapeutic efficacy.
The mechanism of action of 1-(1-Phenylethyl)piperidin-4-one primarily involves interaction with opioid receptors in the central nervous system. As an analogue of fentanyl, it may exert its effects by binding to mu-opioid receptors, leading to analgesic effects.
Research into specific binding affinities and activity at different receptor subtypes continues to elucidate its pharmacodynamics .
The physical properties of 1-(1-Phenylethyl)piperidin-4-one include:
Chemical properties include:
These properties are crucial for handling and storage during research and application .
1-(1-Phenylethyl)piperidin-4-one has several scientific applications:
Due to its potential therapeutic benefits, ongoing research aims to explore its efficacy and safety profiles further .
The synthesis of 1-(1-Phenylethyl)piperidin-4-one is inextricably linked to the development of fentanyl by Paul Janssen in the early 1960s. Janssen’s pioneering work on 4-anilidopiperidine derivatives sought analgesics with improved potency and pharmacokinetic profiles compared to morphine [1] [2]. The original fentanyl synthesis employed N-benzylpiperidin-4-one as a starting material, undergoing sequential reductive amination with aniline and acylation with propionic anhydride [1]. However, the N-benzyl group required catalytic hydrogenation for removal—a step circumvented by directly utilizing 1-(1-Phenylethyl)piperidin-4-one derivatives.
By the 1980s, clandestine chemists recognized the utility of 1-substituted piperidin-4-ones as direct precursors for fentanyl analogs. This shift was evidenced during the 1988 “China White” (3-methylfentanyl) outbreak in Pittsburgh, where illicit laboratories exploited the compound’s reactivity to synthesize uncontrolled opioids [2]. The molecule’s emergence as a keystone in illicit synthesis accelerated with the opioid crisis (2010–present), particularly due to:
Table 1: Key Synthetic Routes Utilizing 1-(1-Phenylethyl)piperidin-4-one
Synthetic Route | Key Reagents | Target Compound | Advantage |
---|---|---|---|
Reductive Amination | Aniline, NaBH₃CN | 4-ANPP | Single-step conversion to amine intermediate |
Acylation | Propionyl chloride | Fentanyl | Direct N-acylation |
Modified Alkylation | β-Hydroxyethyl bromide | β-Hydroxythiofentanyl | Access to thiophene analogs |
The piperidin-4-one core of 1-(1-Phenylethyl)piperidin-4-one provides a geometrically constrained framework essential for opioid receptor binding. X-ray crystallographic analyses reveal that unmodified piperidin-4-ones predominantly adopt a chair conformation (puckering amplitude Q = 0.553 Å), with the carbonyl group at C4 positioned equatorially [3]. This conformation optimally presents the nitrogen lone pair for protonation and subsequent receptor interaction. The ketone functionality serves two critical roles:
Structure-activity relationship (SAR) studies demonstrate that modifications to the 1-phenethyl group profoundly influence potency and selectivity:
Table 2: Biological Activity of Select 1-(1-Phenylethyl)piperidin-4-one Analogs
Analog | R Group | Relative Potency (Morphine=1) | Key Receptor Interactions |
---|---|---|---|
Fentanyl | Phenethyl | 80–100× | μ-opioid agonist |
Carfentanil | 2-Methoxycarbonyl-1-phenethyl | 10,000× | High μ-affinity |
3-Methylfentanyl | 1-(3-Methylphenethyl) | 400–6,000× | μ/δ-opioid dual activity |
Acrylfentanyl | 1-(2-Phenylethyl) with acrylamide | ~100× | Enhanced metabolic stability |
1-(1-Phenylethyl)piperidin-4-one derivatives face intensifying global regulation due to their role in fentanyl analog production. Key regulatory milestones include:
Chemical control strategies specifically target structural features of 1-(1-Phenylethyl)piperidin-4-one analogs:
Table 3: Global Regulatory Status of Key Derivatives
Precursor Compound | USA | Canada | EU | Primary Rationale |
---|---|---|---|---|
4-ANPP | Schedule II | Schedule VI | Category 1 | Direct fentanyl precursor |
Norfentanyl | Schedule I | Schedule VI | Monitoring | Fentanyl metabolite/precursor |
Benzylfentanyl | Analog Act | Zero threshold | Controlled | Illicit synthesis intermediate |
Despite regulations, clandestine chemists exploit structural ambiguities:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: